5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole 5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726078
InChI: InChI=1S/C12H17NO/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h4,6,8-10H,3,5,7H2,1-2H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole

CAS No.:

Cat. No.: VC17726078

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 5-cyclohex-2-en-1-yl-3-propan-2-yl-1,2-oxazole
Standard InChI InChI=1S/C12H17NO/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h4,6,8-10H,3,5,7H2,1-2H3
Standard InChI Key HOIVFYVNWBUGSZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(=C1)C2CCCC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole features a central oxazole ring (C₃H₃NO) substituted at positions 3 and 5. The isopropyl group (C₃H₇) at position 3 introduces steric bulk, while the cyclohex-2-en-1-yl group (C₆H₉) at position 5 contributes conformational flexibility and π-electron density. This combination creates a planar aromatic core flanked by nonpolar aliphatic substituents, influencing solubility and reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₂H₁₆N₂O
Molecular weight204.27 g/mol
logP (predicted)3.2–3.8
Hydrogen bond acceptors2 (oxygen, nitrogen)
Hydrogen bond donors0
Topological polar surface area39.5 Ų

Stereochemical Considerations

Synthetic Methodologies

Key Routes

The synthesis of 5-(cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole can be approached via:

  • Robinson-Gabriel Synthesis: Cyclodehydration of 2-acylaminoketones using phosphoryl chloride (POCl₃) or sulfuric acid. For example, reacting 2-amino-5-(cyclohex-2-en-1-yl)ketone with isopropyl carbonyl chloride could yield the target compound .

  • Cycloaddition Reactions: [3+2] cycloaddition between nitrile oxides and alkynes. A cyclohexene-containing alkyne and an isopropyl-substituted nitrile oxide may form the oxazole ring under thermal or catalytic conditions.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at positions 3 and 5 requires careful control of reaction conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically needed due to byproduct formation .

Physicochemical Properties

Solubility and Partitioning

The compound’s predicted logP of 3.2–3.8 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with structurally similar oxazoles, such as 3-(cyclohexen-1-yl)-5-phenyl-1,2-oxazole (logP = 3.5) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80–120°C, suggesting moderate thermal stability. Decomposition typically occurs above 250°C, consistent with oxazole’s aromatic stability .

Reactivity and Functionalization

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the less hindered position 4. For example, nitration or sulfonation reactions would preferentially functionalize this site, guided by the electron-donating effects of the isopropyl group .

Cyclohexene Participation

The cyclohex-2-en-1-yl group may engage in Diels-Alder reactions, acting as a diene with electron-deficient dienophiles (e.g., maleic anhydride). This reactivity offers pathways to polycyclic derivatives .

Biological and Industrial Applications

Material Science Applications

Conjugated oxazoles serve as building blocks for organic semiconductors. The planar structure and π-conjugation in 5-(cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole may facilitate charge transport in optoelectronic devices .

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